N,N-dimethyl-3-oxopentaneamide
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N,N-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
ASSYHWUVYSFJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,N-Dimethyl-3-oxopentanamide
- Synonyms: USAF Q-7, Pentanamide, N,N-dimethyl-4-oxo
- CAS : 13458-51-0
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
Structural Features: This compound consists of a pentanamide backbone with a ketone group at the 3-position and dimethyl substituents on the amide nitrogen.
Comparison with Structurally Similar Compounds
N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
Chemical Identity :
- IUPAC Name : N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Synonyms: EINECS 263-979-5
- CAS : 63163-96-2
- Molecular Formula : C₁₃H₁₅ClN₂O₄
- Molecular Weight : 298.72 g/mol
Key Differences :
Structural Implications :
- The aromatic nitro and chloro groups in the latter compound enhance electrophilicity, making it more reactive in substitution or coupling reactions.
- The bulky aromatic substituent reduces solubility in polar solvents compared to the simpler N,N-dimethyl-3-oxopentanamide.
General Comparison with Other 3-Oxoamides
N,N-Diethyl-3-oxopentanamide :
- Larger alkyl groups on the amide nitrogen increase hydrophobicity and reduce hydrogen-bonding capacity.
- Higher molecular weight (171.23 g/mol) may lower volatility compared to the dimethyl variant.
3-Oxohexanamide (unsubstituted) :
- Lacking dimethyl groups, the primary amide would exhibit stronger hydrogen bonding, increasing water solubility but reducing stability under acidic/basic conditions.
N,N-Dimethyl-3-oxopentanamide
N-(2-Chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Agrochemical Relevance : Nitro and chloro substituents are common in herbicides (e.g., analogous to chloramben). Its size and reactivity suggest use as a precursor in pesticide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
